N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE
CAS No.:
Cat. No.: VC8593638
Molecular Formula: C21H19N5O5S
Molecular Weight: 453.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N5O5S |
|---|---|
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H19N5O5S/c1-13-11-14(2)23-20(22-13)25-32(29,30)16-9-7-15(8-10-16)24-19(27)12-26-17-5-3-4-6-18(17)31-21(26)28/h3-11H,12H2,1-2H3,(H,24,27)(H,22,23,25) |
| Standard InChI Key | NMAWVIJXVMZHQZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O)C |
| Canonical SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s IUPAC name, N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide, reflects its three primary components:
-
A 4,6-dimethylpyrimidin-2-yl group, a heterocyclic aromatic ring with two methyl substituents.
-
A sulfamoyl bridge (-SO₂-NH-) connecting the pyrimidine to a phenyl ring.
-
A 2-(2-oxo-1,3-benzoxazol-3-yl)acetamide side chain, featuring a benzoxazole ring fused to an acetamide group .
The canonical SMILES string (CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O)C) encodes this structure, while the InChIKey (NMAWVIJXVMZHQZ-UHFFFAOYSA-N) ensures unique identification in chemical databases .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₉N₅O₅S | |
| Molecular Weight | 453.5 g/mol | |
| XLogP3 | 2.5 (estimated) | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 9 |
The compound’s moderate lipophilicity (XLogP3 ≈ 2.5) suggests potential membrane permeability, a trait relevant to drug design .
Research Gaps and Future Directions
-
In Vitro Screening: Prioritize assays against DHFR and carbonic anhydrase isoforms.
-
Herbicidal Efficacy Trials: Evaluate pre-emergent and post-emergent activity in model plants.
-
Metabolic Stability Studies: Assess pharmacokinetic parameters using hepatic microsomes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume